(5-Phenylthiazol-2-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-phenyl-1,3-thiazol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDLNVBCUBDVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(S1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855698 | |
| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872423-54-6 | |
| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenylthiazol 2 Yl Boronic Acid
Precursor Synthesis and Functionalization Strategies
The effective synthesis of the target boronic acid is contingent on the efficient preparation of its core heterocyclic precursor, the 5-phenylthiazole (B154837) ring system.
The construction of the 5-phenylthiazole core is commonly achieved through well-established cyclization reactions. The Hantzsch thiazole (B1198619) synthesis is a primary and versatile method for this purpose. This reaction typically involves the condensation of an α-haloketone with a thioamide. To obtain a 5-phenyl-substituted thiazole, a phenacyl halide such as phenacyl bromide (2-bromo-1-phenylethanone) serves as a key starting material.
The general reaction scheme involves the nucleophilic attack of the sulfur atom from a thioamide (e.g., thioformamide) on the α-carbon of the phenacyl halide, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The choice of thioamide determines the substituent at the 2-position of the resulting thiazole. For the synthesis of an unsubstituted 5-phenylthiazole (a direct precursor for borylation), thioformamide (B92385) would be the reagent of choice. Other substituted thioamides can also be used, leading to derivatives that might undergo further modification. mdpi.comnih.gov
Recent advancements have also explored multi-step, one-pot, or flow chemistry processes to streamline the synthesis of substituted thiazoles, enhancing efficiency and yield. nih.govnih.gov
The introduction of a boronic acid group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic chemistry. nih.gov The most common methods involve the creation of an organometallic intermediate, which then reacts with a boron electrophile.
A classic route involves the formation of an organolithium or Grignard reagent from an aryl halide. This highly nucleophilic species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final boronic acid, R-B(OH)₂. wikipedia.org
Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. wikipedia.org To improve stability, handling, and compatibility with certain reaction conditions, they are often prepared and isolated as their pinacol (B44631) esters. cymitquimica.comnordmann.global These esters, such as (5-phenylthiazol-2-yl)boronic acid pinacol ester, are generally more stable and can be easily purified by chromatography. The free boronic acid can be obtained by subsequent hydrolysis if required. nih.gov
Boronylation Approaches for Thiazole Systems
Specific strategies are required to install the boronic acid functionality at the C2 position of the 5-phenylthiazole ring. These methods leverage the inherent reactivity of the thiazole heterocycle.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgharvard.edu In this process, a heteroatom-containing functional group directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate an adjacent ortho position. uwindsor.cayoutube.com
The thiazole ring is particularly susceptible to deprotonation at the C2 position due to the inductive effect of the adjacent sulfur and nitrogen atoms, which increases the acidity of the C2-proton. Treatment of 5-phenylthiazole with a strong base like n-BuLi at low temperatures results in the formation of 5-phenylthiazol-2-yl-lithium. This organolithium intermediate can then be trapped with an electrophilic boron source, such as trimethyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (the pinacol ester of isopropoxyboronic acid). A subsequent acidic or aqueous workup yields the desired this compound or its pinacol ester. researchgate.net This sequence represents a transmetalation from lithium to boron.
Table 1: Directed Lithiation-Borylation of 5-Phenylthiazole
| Step | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | 5-Phenylthiazole, n-BuLi, THF, -78 °C | 5-Phenylthiazol-2-yl-lithium | Regioselective deprotonation at C2 |
| 2 | B(OMe)₃ or Isopropoxyboronic acid pinacol ester | (5-Phenylthiazol-2-yl)boronate ester | Formation of the carbon-boron bond |
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, offer a highly efficient and functional-group-tolerant alternative for synthesizing aryl and heteroaryl boronic acids and their esters. nih.govhkbu.edu.hk This method typically involves the reaction of a heteroaryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net
To apply this method for the synthesis of this compound, a 2-halo-5-phenylthiazole precursor, such as 2-bromo-5-phenylthiazole (B144467), is required. The borylation reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd(dppf)Cl₂, a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., potassium acetate). researchgate.net The reaction yields the corresponding boronic acid pinacol ester directly, which is often stable enough for isolation and purification. nih.gov This method avoids the use of highly reactive organolithium reagents, making it suitable for substrates with sensitive functional groups.
Table 2: Palladium-Catalyzed Miyaura Borylation
| Component | Example | Role |
|---|---|---|
| Substrate | 2-Bromo-5-phenylthiazole | Halogenated precursor |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate moiety |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Ligand | SPhos, XPhos | Stabilizes and activates the catalyst |
| Base | KOAc, K₂CO₃ | Promotes transmetalation step |
A complete and practical synthesis of this compound typically involves a multi-step sequence that combines precursor synthesis with a borylation step. uobaghdad.edu.iqresearchgate.net A common and reliable pathway begins with the synthesis of the necessary 2-halo-5-phenylthiazole intermediate, followed by palladium-catalyzed borylation.
A plausible synthetic route is outlined below:
Hantzsch Thiazole Synthesis: Reaction of 2-bromo-1-phenylethanone with thiourea (B124793) to form 2-amino-5-phenylthiazole.
Sandmeyer Reaction: Conversion of the 2-amino group to a 2-bromo group using sodium nitrite (B80452) and a copper(I) bromide source to yield 2-bromo-5-phenylthiazole.
Miyaura Borylation: Palladium-catalyzed reaction of 2-bromo-5-phenylthiazole with bis(pinacolato)diboron to form this compound pinacol ester.
Hydrolysis (Optional): Treatment of the pinacol ester with an acid or base to furnish the free this compound.
This multi-step approach allows for the large-scale production and purification of key intermediates, ensuring a high-quality final product.
Comparative Analysis of Synthetic Protocols for Analogous Compounds
The preparation of functionalized thiazoles can be approached in multiple ways, with Suzuki cross-coupling and direct arylation representing two powerful and widely adopted strategies. Each method presents a unique set of advantages and disadvantages concerning factors like substrate scope, reaction conditions, and regioselectivity. A detailed comparison is essential for chemists to select the most suitable method for a specific synthetic challenge.
Comparison of Suzuki Cross-Coupling and Direct Arylation in Thiazole Functionalization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and reliability in forming carbon-carbon bonds. researchgate.netnih.govnih.gov In the context of thiazole functionalization, this reaction typically involves the coupling of a halo-thiazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.org This method has been successfully employed for the synthesis of various 5-substituted thiazoles. rsc.org One of the key advantages of the Suzuki coupling is the well-defined nature of the coupling partners, which generally leads to high regioselectivity, as the position of the halogen on the thiazole ring dictates the site of arylation. rsc.org
Conversely, direct C-H arylation has emerged as an increasingly attractive alternative that circumvents the need for pre-functionalized starting materials like halo-thiazoles. organic-chemistry.orgacs.orgresearchgate.net This method involves the direct coupling of a C-H bond in the thiazole ring with an aryl halide, also typically catalyzed by a palladium complex. organic-chemistry.orgacs.org For thiazole and its derivatives, direct arylation predominantly occurs at the C5 position, which is often the most acidic and nucleophilic site. acs.orgnih.gov This inherent regioselectivity can be a significant advantage, streamlining the synthetic route and improving atom economy by avoiding the introduction and removal of a halogen atom. organic-chemistry.org
However, the choice between these two methods is not always straightforward and depends heavily on the specific substrates and desired outcome. For instance, while direct arylation offers a more concise synthetic route, it can sometimes suffer from lower yields or require more rigorous optimization of reaction conditions compared to the well-established Suzuki coupling. researchgate.net Furthermore, the electronic properties of the coupling partners can significantly influence the efficiency of both reactions.
A comparative study on the synthesis of 5-arylthiazoles highlighted that while direct arylation can be very efficient, the Suzuki coupling may offer a more robust and predictable outcome, especially when dealing with complex substrates or when high yields are critical. researchgate.netresearchgate.net The choice of catalyst system, including the ligand for the palladium center, can also play a crucial role in the success of both transformations. nih.govresearchgate.net
Evaluation of Efficiency and Selectivity in Boronic Acid Synthesis
The stability of the boronic acid is a significant consideration. For instance, the hydrolysis and subsequent deboronation of the thiazole boronic acid can be a major side reaction, leading to reduced yields in the Suzuki coupling process. researchgate.net To circumvent this, more stable boronic acid derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are often employed. researchgate.netnih.gov These derivatives exhibit enhanced stability and can be readily purified, often leading to more consistent results in the subsequent cross-coupling reactions.
The selectivity of boronic acid synthesis is paramount, especially when dealing with multifunctional molecules. The reaction conditions must be carefully controlled to ensure that the borylation occurs at the desired position without affecting other reactive functional groups present in the molecule.
Below is a comparative table summarizing the key features of Suzuki cross-coupling and direct arylation for thiazole functionalization:
| Feature | Suzuki Cross-Coupling | Direct C-H Arylation |
| Reactants | Halo-thiazole + Arylboronic acid/ester | Thiazole + Aryl halide |
| Pre-functionalization | Required (Halogenation of thiazole) | Not required |
| Regioselectivity | High (Determined by halogen position) | Generally high (Favors C5 position) acs.orgnih.gov |
| Atom Economy | Lower (Generates halide waste) | Higher (Byproduct is typically an acid) organic-chemistry.org |
| Reaction Conditions | Generally well-established and robust nih.govrsc.org | May require more optimization researchgate.net |
| Substrate Scope | Broad | Can be sensitive to electronic effects |
| Key Advantage | Predictability and reliability | Step-economy and reduced waste organic-chemistry.org |
Reactivity and Mechanistic Investigations of 5 Phenylthiazol 2 Yl Boronic Acid
Cross-Coupling Chemistry of (5-Phenylthiazol-2-yl)boronic Acid
The carbon-boron bond of this compound is a key handle for the construction of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a widely utilized method for this purpose.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and versatile method for forming biaryl and heteroaryl-aryl linkages. In the context of this compound, this reaction enables the synthesis of a diverse array of 2-aryl-5-phenylthiazole derivatives.
The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a range of aryl and heteroaryl halides. The reactivity of the electrophile generally follows the order of I > Br > Cl, which is typical for this type of coupling. Electron-withdrawing groups on the aryl halide partner tend to enhance reactivity, while electron-donating groups can sometimes lead to lower yields or require more forcing conditions.
While specific data for a wide range of electrophiles coupled with this compound is not extensively tabulated in single literature sources, studies on similar 2-heteroarylboronic acids provide valuable insights. For instance, the coupling of 2-acetyl-5-bromothiophene (B160168) with various arylboronic acids under microwave irradiation using a benzothiazole-based Pd(II)-precatalyst has been shown to proceed in excellent yields. semanticscholar.org Similarly, the synthesis of 2-amino-6-arylbenzothiazoles via Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with different aryl boronic acids and esters has been achieved in moderate to excellent yields using Pd(PPh₃)₄ as the catalyst. nih.gov These examples suggest a broad potential scope for this compound in similar transformations.
Table 1: Representative Examples of Suzuki-Miyaura Coupling with Thiazole-based Electrophiles and Arylboronic Acids
| Electrophile | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-precatalyst | KOH | Water | >95% | semanticscholar.orgresearchgate.net |
| 2-Acetyl-5-bromothiophene | 4-Methoxyphenylboronic acid | Pd(II)-precatalyst | KOH | Water | >95% | semanticscholar.orgresearchgate.net |
| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Solvent mixture | 75% | nih.gov |
| 2-Amino-6-bromobenzothiazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Solvent mixture | 68% | nih.gov |
This table is illustrative and based on the reactivity of similar thiazole (B1198619) systems due to a lack of a comprehensive study on this compound itself.
Limitations of this methodology can arise with highly sterically hindered electrophiles or substrates bearing functional groups that are incompatible with the basic reaction conditions. Furthermore, competitive protodeboronation of the boronic acid can be a significant side reaction, particularly with electron-rich heteroarylboronic acids or under prolonged reaction times at elevated temperatures.
The choice of ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of the Suzuki-Miyaura coupling. The ligand influences the stability of the catalyst, the rate of oxidative addition and reductive elimination, and can help to prevent catalyst deactivation. For the coupling of heteroarylboronic acids, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, P(t-Bu)₃), have proven to be particularly effective, especially when using less reactive aryl chlorides as coupling partners. dntb.gov.ua
The effect of different bases on the Suzuki coupling reaction has also been investigated, with inorganic bases like sodium carbonate, potassium carbonate, and potassium phosphate (B84403) often being superior to organic bases in aqueous media. researchgate.net The choice of base can influence the rate of transmetalation and suppress side reactions.
Other Transition Metal-Catalyzed Coupling Reactions
While palladium catalysis is dominant, other transition metals can also mediate coupling reactions involving boronic acids.
Copper-Catalyzed Chan-Lam Coupling: The Chan-Lam coupling provides an alternative for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts. organic-chemistry.orgnih.govrsc.org This reaction couples boronic acids with amines, phenols, and other N- and O-nucleophiles, often under mild, aerobic conditions. While specific examples with this compound are not widespread, the general applicability of the Chan-Lam coupling to a broad range of arylboronic acids suggests its potential for the synthesis of 2-amino- and 2-phenoxy-5-phenylthiazole derivatives. youtube.com
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for various transformations of boronic acids, including conjugate additions to α,β-unsaturated systems and additions to aldehydes and ketones. organic-chemistry.orgresearchgate.netnih.govnih.govwiley-vch.de For instance, rhodium(I)-catalyzed conjugate addition of arylboronic acids to enones can proceed with high stereoselectivity. organic-chemistry.org The addition of arylboronic acids to aldehydes, catalyzed by rhodium complexes, provides access to secondary alcohols. nih.gov These methodologies could potentially be applied to this compound for the synthesis of more complex molecules.
Non-Coupling Reactions Involving the Boronic Acid Group
The boronic acid moiety of this compound can undergo reactions other than transition metal-catalyzed cross-coupling, primarily involving transformations of the B(OH)₂ group itself.
Esterification and Amidation Reactions of the Boronic Acid
Esterification: Boronic acids readily and reversibly form boronate esters with diols, such as pinacol (B44631), in a process known as esterification. nih.govresearchgate.netwur.nl This reaction is often used to protect the boronic acid functionality or to generate more stable, crystalline derivatives that are easier to handle and purify. The formation of these esters is typically an equilibrium process, and the position of the equilibrium can be influenced by the reaction conditions, including the solvent and the presence of dehydrating agents. researchgate.net The resulting boronate esters can often be used directly in Suzuki-Miyaura coupling reactions.
Amidation: While less common than esterification, boronic acids can participate in reactions that lead to the formation of amides. The direct condensation of carboxylic acids and amines to form amides can be catalyzed by boronic acids. tcichemicals.comtcichemicals.com In this process, the boronic acid is thought to act as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by the amine. Another pathway involves the reaction of boronic acids with certain nitrogen-containing reagents under specific catalytic conditions to form C-N bonds. For example, the Chan-Lam coupling, as mentioned earlier, represents a form of amination of the boronic acid. organic-chemistry.org
Lewis Acidity and Complexation Behavior
Boronic acids are recognized as mild Lewis acids, a characteristic derived from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. wikipedia.org This Lewis acidity allows boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a more stable tetracoordinate boronate species. nih.gov In aqueous solutions, this compound exists in equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form. nih.govsemanticscholar.org
The complexation behavior of boronic acids is pivotal to their application in chemical synthesis and as molecular sensors. They are known to form reversible covalent complexes with diols, including carbohydrates. This reactivity is the foundation for their use as receptors and sensors for a variety of biologically significant molecules. wikipedia.org The interaction involves the formation of a five- or six-membered ring with the boronic acid, a process that can be modulated by pH. While specific studies on the complexation of this compound are not extensively detailed in the available literature, the general principles of boronic acid chemistry suggest it would readily engage in such interactions. The presence of the phenylthiazole group may influence the stability and electronic properties of these complexes.
Furthermore, boronic acids can participate in complexation with Lewis bases through the nitrogen atom of the thiazole ring. For instance, boron complexes of thiazole-bridged ligands can be synthesized, and the nitrogen atom of a pyridyl group attached to a thiazole ring can act as a Lewis base, accepting Lewis and Brønsted acids. rsc.org This suggests that the thiazole nitrogen in this compound could also exhibit Lewis basicity, leading to intermolecular interactions or complex formation.
Electrophilic and Nucleophilic Reactivity of the Thiazole Ring
The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a distinct reactivity profile. nih.gov It can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being highly dependent on the reaction conditions and the nature of the substituents on the ring. numberanalytics.com
Regioselectivity in Electrophilic Aromatic Substitution on the Thiazole Ring
Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. The position at which the electrophile attacks is governed by the electronic effects of the substituents already present on the ring. In the case of thiazole, electrophilic substitution typically occurs at the C5-position due to the directing effect of the ring nitrogen. numberanalytics.com However, the presence of a phenyl group at C5 and a boronic acid group at C2 in this compound significantly alters the expected regioselectivity.
The boronic acid group is generally considered an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the phenyl group can be either activating or deactivating depending on its own substituents. The unoccupied C4 position is the most likely site for electrophilic attack on this compound. The precise outcome would depend on the interplay of the electronic effects of both the phenyl and the boronic acid groups, as well as the nature of the electrophile.
Table 1: General Regioselectivity of Electrophilic Substitution on Substituted Thiazoles
| Substituent Position | Directing Effect | Typical Position of Electrophilic Attack |
| Unsubstituted | - | C5 |
| C2-substituent | Varies with substituent | C5 or C4 |
| C4-substituent | Varies with substituent | C5 |
| C5-substituent | Varies with substituent | C4 |
This table provides a generalized overview. The actual regioselectivity for this compound would require specific experimental investigation.
Nucleophilic Attack and Ring-Opening Pathways
Nucleophilic substitution on the thiazole ring is less common than electrophilic substitution and generally requires the presence of a good leaving group. numberanalytics.com However, the thiazole ring itself can be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening.
The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This is exemplified in the mechanism of action of thiamine (B1217682) pyrophosphate (TPP), a coenzyme featuring a thiazolium ring, where a deprotonated C2 carbanion acts as a nucleophile. wikipedia.org In the context of this compound, a strong nucleophile could potentially attack the C2 carbon.
Ring-opening of thiazoles can be initiated by nucleophilic attack, particularly if the ring is activated by quaternization of the nitrogen atom or by the presence of strong electron-withdrawing groups. The Hantzsch thiazole synthesis, a common method for forming the thiazole ring, involves the cyclization of a thioamide and an alpha-haloketone, a process that can be conceptually reversed under certain conditions. youtube.com While specific ring-opening pathways for this compound have not been extensively reported, such reactivity is a theoretical possibility under harsh nucleophilic conditions.
Derivatization and Structural Modification Strategies
Functionalization at the Boronic Acid Moiety
The boronic acid group is a hub of reactivity, serving not only as a key functional group for cross-coupling reactions but also as a site for modifications that can enhance stability, alter reactivity, and modulate biological interactions. nih.gov
One of the most common strategies for modifying the boronic acid moiety is its conversion to a boronic ester or boronate ester. This transformation is typically achieved by a condensation reaction with a diol, such as pinacol (B44631), neopentyl glycol, or catechol. ucl.ac.uk The resulting cyclic boronic esters, like the pinacol ester of (5-Phenylthiazol-2-yl)boronic acid, are generally more stable, less prone to dehydration-trimerization to form boroxines, and exhibit improved handling characteristics and solubility in organic solvents. ucl.ac.ukresearchgate.net The reaction is often reversible, allowing for deprotection to the boronic acid when needed. ucl.ac.uk
Similarly, boronic acids can react with 1,2- or 1,3-diamines or aminoalcohols to form stable cyclic boronamides. N-methyliminodiacetic acid (MIDA) boronates are another important class of protected boronic acids that offer exceptional stability and are amenable to slow-release cross-coupling reactions. nih.gov
Table 1: Common Reagents for Boronic Ester and Amide Formation
| Reagent | Resulting Derivative | Key Features |
| Pinacol | Pinacol boronate ester | Increased stability, good solubility, commonly used in Suzuki-Miyaura coupling. organic-chemistry.org |
| Neopentyl glycol | Neopentyl glycol boronate ester | Provides stable crystalline derivatives. ucl.ac.uk |
| 1,8-Diaminonaphthalene (dan) | "dan" boronate amide | Highly stable, used for protection and purification. ucl.ac.uk |
| N-Methyliminodiacetic acid (MIDA) | MIDA boronate | Air- and chromatographically-stable, used for slow-release cross-coupling. nih.gov |
While boronic esters are valued for their stability, certain applications require enhanced reactivity. A key post-synthetic modification is the conversion of a this compound or its pinacol ester into an organotrifluoroborate salt. This is typically accomplished by treatment with an aqueous solution of potassium hydrogen difluoride (KHF₂). organic-chemistry.org The resulting potassium (5-phenylthiazol-2-yl)trifluoroborate salt exhibits increased nucleophilicity in palladium-catalyzed cross-coupling reactions and possesses high stability, making it an excellent coupling partner. organic-chemistry.org
Chemical Modifications on the Phenyl Ring
The electronic nature of the phenyl ring can be tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com
Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) increase the electron density on the aromatic ring. studypug.comfiveable.me Introducing an EDG on the phenyl ring of this compound can enhance the nucleophilicity of the aryl system, potentially affecting its performance in cross-coupling reactions. These groups are typically introduced by using a substituted phenyl starting material during the initial synthesis of the thiazole (B1198619) ring.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and carbonyls (-COR) decrease the electron density of the ring. studypug.com Attaching an EWG can increase the Lewis acidity of the boron atom. nih.gov This increased acidity can influence interactions with Lewis bases and affect reaction kinetics. nih.gov
Table 2: Examples of Phenyl Ring Functionalization
| Substituent Type | Example Group | Effect on Phenyl Ring | Potential Impact on Molecule |
| Electron-Donating | Methoxy (-OCH₃) | Increases electron density | May enhance rates of electrophilic substitution. fiveable.me |
| Electron-Donating | Methyl (-CH₃) | Increases electron density (weakly) | Modulates steric and electronic properties. fiveable.me |
| Electron-Withdrawing | Nitro (-NO₂) | Decreases electron density | Increases Lewis acidity of the boronic acid. nih.gov |
| Electron-Withdrawing | Trifluoromethyl (-CF₃) | Decreases electron density | Can enhance metabolic stability and cell permeability. nih.gov |
Introducing halogens or chalcogens onto the phenyl ring provides synthetic handles for further diversification.
Halogenation: The phenyl ring can be brominated or chlorinated using standard electrophilic aromatic substitution conditions. The resulting halo-aryl derivatives serve as versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a wide range of other functional groups.
Chalcogenation: While less common, strategies can be envisioned to introduce oxygen (e.g., hydroxyl, alkoxy) or sulfur (e.g., thiol, alkylthio) functionalities. These are typically installed by using a pre-functionalized starting material or through nucleophilic aromatic substitution on an activated (e.g., nitro-substituted) ring.
Derivatization of the Thiazole Heterocycle
The thiazole ring itself, while generally stable, offers sites for modification, although these are less frequently explored than the other positions. Synthetic routes that build the thiazole ring, such as the Hantzsch thiazole synthesis, are highly adaptable. jpionline.org By choosing different α-haloketones and thioamides, a variety of substituents can be installed at the C4 and C5 positions of the thiazole ring. For this compound, the C4 position is unsubstituted and thus represents a potential site for derivatization, for example, via electrophilic substitution reactions if conditions are carefully controlled to avoid decomposition of the boronic acid moiety. Research into the synthesis of related thiazole derivatives shows that the ring can be incorporated into more complex heterocyclic systems, suggesting that the thiazole in the target molecule could act as a building block for further annulation reactions. nih.govnih.gov
Synthesis of N-(5-phenylthiazol-2-yl)acrylamides
The synthesis of N-(5-phenylthiazol-2-yl)acrylamides has been a subject of significant research, primarily aimed at developing potent enzyme inhibitors. nih.govacs.orgosti.gov A common synthetic route involves the reaction of 4-phenyl-2-aminothiazole derivatives with acryloyl chloride. osti.gov
The general synthesis process can be broken down into the following steps:
Bromination of Acetophenones : The synthesis often begins with commercially available acetophenones, which are brominated using reagents like copper(II) bromide in a solvent such as ethyl acetate (B1210297) to produce 2-bromoacetophenones. osti.gov
Formation of the Thiazole Ring : The resulting 2-bromoacetophenones are then reacted with thiourea (B124793) in ethanol. This key step leads to the formation of the 4-phenyl-2-aminothiazole core structure. osti.gov
Acrylamide (B121943) Conjugation : Finally, the 2-aminothiazole (B372263) derivatives are conjugated with acryloyl chloride in a suitable solvent like dichloromethane (B109758) (DCM) to yield the target N-(5-phenylthiazol-2-yl)acrylamide compounds. osti.gov
This synthetic approach allows for the introduction of various substituents onto the phenyl ring by starting with appropriately substituted acetophenones. osti.gov This flexibility is crucial for studying structure-activity relationships. For instance, a series of compounds with different substituents on the phenyl ring were synthesized to investigate their inhibitory potency against enzymes like Glutathione S-transferase omega 1 (GSTO1-1). nih.govacs.orgosti.gov
Table 1: Synthetic Pathway for N-(5-phenylthiazol-2-yl)acrylamides
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Substituted Acetophenones | Copper(II) bromide, Ethyl acetate | 2-Bromoacetophenones |
| 2 | 2-Bromoacetophenones, Thiourea | Ethanol | 4-Phenyl-2-aminothiazole derivatives |
| 3 | 4-Phenyl-2-aminothiazole derivatives, Acryloyl chloride | Dichloromethane (DCM) | N-(5-phenylthiazol-2-yl)acrylamides |
Synthesis of 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives
Another important class of derivatives is the 2-morpholino-4-phenylthiazol-5-yl acrylamides. These compounds have been synthesized and explored as a non-sulfonamide class of carbonic anhydrase inhibitors. nih.gov The synthesis of these novel derivatives involves a multi-step process that builds upon the thiazole scaffold. nih.govresearchgate.net
A representative synthetic pathway involves:
Initial Condensation : The synthesis starts by reacting a substituted aldehyde with ethyl(triphenylphosphoranylidene)acetate in benzene. researchgate.net
Saponification : The resulting product undergoes saponification, for example, using aqueous sodium hydroxide (B78521) in ethanol, to yield the corresponding carboxylic acid derivative. researchgate.net
Wittig Reaction and Further Saponification : A subsequent Wittig reaction can be employed to form an aryl ester, which is then saponified to produce an acrylic acid derivative. researchgate.net
Amide Coupling : The final step involves coupling the acrylic acid derivative with an appropriate amine, such as 2-morpholino-4-phenylthiazol-5-amine, in the presence of coupling agents like EDCl-HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and Hydroxybenzotriazole). researchgate.net
This synthetic strategy has led to the creation of a novel series of 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives (compounds 8a-s in one study) which were evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov
Table 2: Inhibition Constants (Kᵢ) of selected 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives against hCA isoforms
| Isoform | Kᵢ Range (µM) |
| hCA I | >100 (inactive) |
| hCA II | 9.3 - 77.7 |
| hCA IX | 54.7 - 96.7 |
| hCA XII | 4.6 - 8.8 |
| Data sourced from a study on a novel series of these derivatives. nih.gov |
Exploring Substituent Effects on Reactivity and Electronic Properties
The systematic introduction of different substituents onto the phenylthiazole core is a key strategy for modulating the reactivity and electronic properties of the resulting derivatives. These changes are critical for optimizing the biological activity and pharmacokinetic profiles of the compounds.
Electronic Effects: The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly influences the molecule's properties. rsc.org
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂) : These groups increase the electron density on the aromatic ring system. This can enhance the nucleophilicity of certain atoms and often leads to a decrease in the HOMO-LUMO energy gap, which can correlate with increased chemical reactivity. rdd.edu.iq For example, in a study of 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives, the strong electron-donating NMe₂ group caused a significant reduction in the energy band gap. rdd.edu.iq
Electron-Withdrawing Groups (e.g., -Cl, -NO₂, -CF₃) : These groups decrease the electron density of the ring system. This can make the molecule more electrophilic and generally increases the HOMO-LUMO energy gap. rsc.org In studies of benzoquinone derivatives, chlorine-substituted (activated) compounds were found to be more reactive toward nucleophilic thiols than methyl-substituted (deactivated) compounds. nih.gov
Reactivity and Binding: Substituent effects directly translate to changes in chemical reactivity and binding interactions with biological targets.
Reactivity : The position and nature of a substituent can dictate the regioselectivity of reactions. For instance, the binding positions on benzoquinone were affected by whether the inductive effects of the substituents were positive or negative. nih.gov In the context of thiazoles, substituents at different positions (C2, C4, or C5) can have varied effects on the molecule's triplet energy, influencing its photochemical reactivity. acs.org
Biological Activity : In the development of enzyme inhibitors, substituent modifications are crucial for optimizing potency. For N-(5-phenylthiazol-2-yl)acrylamides, modifications on the amide moiety and the phenyl ring led to a significant increase in inhibitory potency against GSTO1-1. nih.govacs.org Similarly, for 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives, the presence of an electronegative atom like fluorine on the aryl ring was found to enhance activity against carbonic anhydrase. researchgate.net Computational studies on various heterocyclic compounds confirm that quantum-chemical descriptors like ionization potential, electrophilicity, and atomic charges are significantly altered by substituents, which in turn affects their potential biological activity. rsc.org
The strategic placement of substituents allows for the fine-tuning of a molecule's electronic and steric properties to achieve desired reactivity and biological function.
Applications of 5 Phenylthiazol 2 Yl Boronic Acid in Organic Synthesis and Chemical Biology Research
Utilization as a Versatile Building Block in Organic Synthesis
The chemical reactivity of the boronic acid group, combined with the stable phenylthiazole core, makes (5-Phenylthiazol-2-yl)boronic acid a valuable reagent in synthetic chemistry. It is particularly useful in carbon-carbon bond-forming reactions, enabling the construction of intricate molecular architectures.
Synthesis of Diverse 5-Arylthiazoles
One of the primary applications of thiazole-based boronic acids is in the synthesis of 5-arylthiazoles through palladium-catalyzed cross-coupling reactions. A facile synthetic route has been developed for thiazol-5-ylboronic acid pinacol (B44631) ester, which is a related and highly reactive intermediate. This ester's reactivity in Suzuki cross-coupling reactions has been studied to produce a variety of 5-arylthiazoles. researchgate.net This method provides a significant improvement in terms of atom efficiency and sustainability compared to older synthetic routes. nih.gov The Suzuki-Miyaura coupling, a powerful tool in organic synthesis, allows for the efficient formation of a carbon-carbon bond between the thiazole (B1198619) ring and various aryl partners. This versatility is crucial for creating libraries of compounds for drug discovery and materials science. For instance, this methodology has been applied to synthesize a series of N-arylthiazole-2-amines, which have shown potential as promoters of skeletal muscle cell differentiation. nih.gov
Construction of Complex Heterocyclic Frameworks
Beyond simple arylthiazoles, this compound serves as a key intermediate in the assembly of more complex heterocyclic systems. The thiazole ring is a common scaffold found in many biologically active molecules. By using coupling reactions like the Suzuki–Miyaura coupling, chemists can link the (5-phenylthiazol-2-yl) moiety to other heterocyclic cores, generating novel and elaborate molecular frameworks. An example includes the synthesis of thiazole/thiadiazole carboxamide scaffold-based derivatives. nih.gov In these syntheses, a bromo-substituted heterocycle can be coupled with a corresponding boronic acid using a palladium catalyst system to produce complex molecules with potential applications as kinase inhibitors for cancer treatment. nih.gov This strategic combination of different heterocyclic units is a common approach in modern drug design to enhance efficacy and overcome drug resistance. nih.gov
Role in the Design and Synthesis of Bioactive Molecules
The 5-phenylthiazole (B154837) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds designed to interact with specific biological targets. This compound is a key precursor for many of these bioactive molecules, enabling targeted modifications to optimize their pharmacological properties.
Precursors to Pyruvate (B1213749) Kinase M2 Activators
Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its activation is a promising strategy for cancer therapy. nih.govrjpbr.com Boronic acid-based molecules have been designed and synthesized as potent activators of PKM2. nih.govnih.gov These compounds are inspired by existing anticancer scaffolds, and the synthesis often involves a multi-step strategy starting from readily available materials. nih.govuni-konstanz.de Kinetic studies have established these boronic acid derivatives as novel PKM2 activators. nih.gov For example, a particularly potent derivative, (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl) phenyl)boronic acid, was identified as a highly effective PKM2 activator. nih.govuni-konstanz.de Docking studies suggest that these molecules bind to the PKM2 dimer at its interface, which is believed to promote the formation of the active tetramer state of the enzyme. nih.govuni-konstanz.de
| Compound Category | Target Enzyme | Mechanism of Action | Potency |
| Boronic acid-based thiazole derivatives | Pyruvate Kinase M2 (PKM2) | Binds to the PKM2 dimer interface, promoting tetramer formation and enzyme activation. | AC50 of 25 nM for a lead compound. nih.gov |
Intermediates for Glutathione S-Transferase Omega 1 Inhibitors
Glutathione S-transferase omega 1 (GSTO1-1) is an enzyme implicated in cancer and other diseases. nih.govnih.gov Structure-based drug design has led to the development of potent GSTO1-1 inhibitors based on an N-(5-phenylthiazol-2-yl)acrylamide scaffold. nih.govnih.gov Starting with a thiazole derivative, researchers synthesized compounds designed to covalently bind to a key cysteine residue (Cys32) in the enzyme's active site. nih.govnih.gov By modifying the amide portion of the lead compound, the inhibitory potency was significantly increased. nih.govnih.govebi.ac.uk Co-crystal structures of these inhibitors bound to GSTO1-1 provided crucial insights into their binding mode, revealing a reorientation of the phenylthiazole core within the active site. nih.govnih.govebi.ac.uk This structural information guided the design of even more potent analogues, leading to an inhibitor with nanomolar efficacy. nih.govnih.govebi.ac.uk
| Compound Series | Target Enzyme | Key Finding | Most Potent Inhibitor IC50 |
| N-(5-Phenylthiazol-2-yl)acrylamides | Glutathione S-Transferase Omega 1 (GSTO1-1) | Guided by co-crystal structures, modifications to the amide side chain significantly increased potency. nih.govnih.gov | 0.22 ± 0.02 nM. nih.govnih.govebi.ac.uk |
Components in Carbonic Anhydrase Inhibitor Development
Carbonic anhydrases (CAs) are a family of metalloenzymes that are important targets for treating a range of conditions. researchgate.net The development of inhibitors for specific CA isoforms, such as the tumor-associated hCA IX and XII, is an active area of research. nih.govnih.gov The phenylthiazole structure has been incorporated into molecules designed as CA inhibitors. For instance, novel series of 1,3-thiazole derivatives have been synthesized and shown to exhibit potent inhibition against human carbonic anhydrase I (hCA I) and II (hCA II). researchgate.net The inhibitory activity of these compounds is often related to the nature and position of substituents on the phenyl ring. researchgate.net Similarly, benzo[d]thiazole-sulfonamides have been developed as highly effective and isoform-selective CA inhibitors, demonstrating that the thiazole heterocycle is a valuable component in the design of compounds targeting this enzyme family. nih.gov
| Compound Class | Target Enzymes | Inhibitory Potency Range (KI) |
| Phenylthiazole-based derivatives | hCA I, hCA II | Ki = 77.38–319.59 nM for hCA I; Ki = 62.79–425.89 nM for hCA II. researchgate.net |
| Benzo[d]thiazole-6-sulfonamides | hCA I, hCA II, hCA VII, hCA IX | KIs < 100 nM against hCA I for some derivatives. nih.gov |
| 2-sulfanilamido researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines | hCA IX, hCA XII | KIs in the low nanomolar range (5–96 nM for hCA IX; 4–72 nM for hCA XII). nih.gov |
Contributions to Ligand Design for Catalysis
This compound serves as a valuable and versatile building block in the design and synthesis of specialized ligands for catalysis. Its utility stems from the unique combination of a phenylthiazole scaffold, which possesses desirable coordination properties, and a boronic acid functional group, which allows for facile incorporation into larger molecular architectures through well-established cross-coupling reactions.
The phenylthiazole moiety is a recognized structural element in coordination chemistry. researchgate.net The thiazole ring contains both a nitrogen and a sulfur atom, which can act as donor atoms to coordinate with a variety of transition metals. nih.gov Specifically, the nitrogen atom of the thiazole ring is a common coordination site for metals like palladium, which are frequently used in catalytic cross-coupling reactions. cdnsciencepub.comscholaris.ca The presence of the phenyl group attached to the thiazole ring provides steric bulk and electronic modification that can influence the stability and catalytic activity of the resulting metal complex.
The primary contribution of the boronic acid group in this compound to ligand design lies in its role as a synthetic handle. Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov This reactivity allows synthetic chemists to couple the (5-phenylthiazol-2-yl) fragment with other aromatic or heteroaromatic systems that bear a halide or triflate group.
This synthetic strategy enables the construction of complex, multi-dentate ligands. For instance, by reacting this compound with a halogenated pyridine, pyrimidine, or other nitrogen-containing heterocycle, bidentate ligands can be synthesized. In such a ligand, the nitrogen atom of the thiazole ring and the nitrogen atom of the second heterocycle can chelate to a metal center, forming a stable complex that can act as a catalyst. The modular nature of this synthesis allows for the systematic tuning of the ligand's steric and electronic properties by varying the coupling partner, which in turn can optimize the performance of the catalyst for a specific chemical transformation.
The table below illustrates hypothetical examples of bidentate ligands that could be synthesized from this compound and their potential applications in catalysis, based on the known reactivity of similar ligand structures.
| Ligand Precursors | Resulting Ligand Structure | Potential Catalytic Application |
| This compound + 2-Bromopyridine | 2-(5-Phenylthiazol-2-yl)pyridine | C-C and C-N cross-coupling reactions |
| This compound + 2-Chloropyrazine | 2-(5-Phenylthiazol-2-yl)pyrazine | Heck and Sonogashira coupling reactions |
| This compound + 1-Bromo-2-phosphinobenzene | 2-(5-Phenylthiazol-2-yl)phenylphosphine | Asymmetric hydrogenation, hydroformylation |
While direct catalytic applications of ligands explicitly synthesized from this compound are not extensively detailed in current literature, its potential is firmly grounded in the established principles of coordination chemistry and the synthetic power of the Suzuki-Miyaura reaction. cdnsciencepub.comnih.gov The compound represents a readily available precursor for the rational design of novel ligands tailored for a wide array of catalytic processes.
Computational and Theoretical Studies on 5 Phenylthiazol 2 Yl Boronic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For (5-Phenylthiazol-2-yl)boronic acid, these methods can elucidate its electronic structure, conformational preferences, and potential tautomeric forms, providing a theoretical foundation for its observed and potential chemical behavior.
Electronic Structure and Reactivity Descriptors
The electronic character of this compound is determined by the interplay between the electron-donating and -withdrawing characteristics of its constituent rings and the boronic acid moiety. The thiazole (B1198619) ring is generally electron-deficient, while the phenyl group can act as a tunable electronic component. The boronic acid group is a well-known Lewis acid due to the empty p-orbital on the boron atom.
Density Functional Theory (DFT) is a common method to probe the electronic structure of such molecules. Calculations can provide insights into the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For thiazole derivatives, HOMO and LUMO are predictive descriptors for electronic interactions with biological targets. nih.gov A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons.
Table 1: Predicted Electronic Properties and Reactivity Descriptors (Note: The following values are illustrative, based on typical DFT calculations for similar aromatic boronic acids and have not been experimentally determined for this specific compound.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and kinetic stability |
| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 3.67 eV | Electrophilic nature of the molecule |
Conformation Analysis and Tautomerism
The boronic acid group itself has two hydroxyl groups, and their orientation can lead to different conformers. Intramolecular hydrogen bonding between the boronic acid protons and the nitrogen or sulfur atoms of the thiazole ring could also influence the conformational preferences.
Tautomerism is another important consideration for boronic acids. They can exist in equilibrium with their trimeric anhydrides, known as boroxines, especially under dehydrating conditions. wikipedia.org Computational studies can predict the relative stabilities of the monomeric boronic acid and the corresponding boroxine, providing insight into the conditions that favor one form over the other.
Molecular Docking and Dynamics Simulations
For applications in drug discovery, understanding how this compound interacts with biological macromolecules is crucial. Molecular docking and dynamics simulations are powerful tools for this purpose.
Investigation of Binding Modes in Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is particularly relevant as thiazole derivatives and boronic acids are common fragments in bioactive compounds. nih.govnih.gov For instance, various thiazole derivatives have been studied as potential inhibitors of enzymes like tubulin and phospholipase A2 through molecular docking. nih.govacs.orgnih.gov
Table 2: Potential Intermolecular Interactions in a Protein Active Site
| Molecular Fragment | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Boronic acid (-B(OH)₂) | Covalent bonding, Hydrogen bonding | Serine, Threonine, Histidine |
| Phenyl ring | π-π stacking, Hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Thiazole ring | Hydrogen bonding (with N atom), π-π stacking | Asparagine, Glutamine, Phenylalanine |
Conformational Behavior and Solvation Effects
Molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, revealing how the system behaves over time. MD simulations can assess the stability of the binding mode predicted by docking and can highlight the flexibility of both the ligand and the protein. rsc.org
For this compound, MD simulations could also be used to study its behavior in different solvent environments. The solvation shell around the molecule, particularly around the polar boronic acid group, can significantly influence its conformational preferences and reactivity. Understanding these solvation effects is crucial for predicting its behavior in both biological and reaction media.
Reaction Mechanism Elucidation via Computational Methods
This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Computational chemistry plays a vital role in elucidating the complex mechanisms of such catalytic reactions.
DFT calculations can be used to map out the entire catalytic cycle of a Suzuki-Miyaura reaction involving this compound. This would involve calculating the energies of all intermediates and transition states for the key steps: oxidative addition, transmetalation, and reductive elimination.
A critical step in the Suzuki-Miyaura reaction is transmetalation, where the organic group is transferred from the boron atom to the palladium catalyst. Computational studies have shown that the base plays a crucial role in this step, often by activating the boronic acid to form a more nucleophilic borate (B1201080) species. nih.gov The specific mechanism can depend on the nature of the boronic acid, the base, and the solvent. acs.orgstrath.ac.uk By modeling these reaction pathways, computational studies can help in optimizing reaction conditions to improve yields and selectivity.
Transition State Analysis for Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govlibretexts.org this compound serves as a key coupling partner in these reactions, and computational analysis of the transition states provides crucial insights into the reaction mechanism.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Density Functional Theory (DFT) calculations are a powerful method to investigate the energetics of this cycle. nih.gov While specific computational data for this compound is not extensively available in public literature, studies on analogous aryl and heteroaryl boronic acids provide a solid framework for understanding its behavior.
Key Mechanistic Steps and Computational Insights:
Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex. Computational studies on similar systems help in understanding the energy barriers associated with this step.
Transmetalation: This is often the rate-determining step where the organic moiety is transferred from the boron atom to the palladium center. nih.gov DFT calculations can model the transition state of this process, revealing the influence of the thiazole ring and the phenyl substituent on the reaction kinetics. The electron-donating or withdrawing nature of the substituents can significantly impact the energy of the transition state.
A hypothetical transition state analysis for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on established computational methodologies for similar reactions, is presented below. The energy values are illustrative and would require specific DFT calculations for this exact reaction.
| Step | Reactants | Transition State (TS) | Product | Activation Energy (kcal/mol) (Illustrative) | Reaction Energy (kcal/mol) (Illustrative) |
|---|---|---|---|---|---|
| Oxidative Addition | Pd(0)L₂ + Ar-X | [L₂Pd(Ar)(X)]‡ | L₂Pd(II)(Ar)(X) | 10 - 15 | -5 to -10 |
| Transmetalation | L₂Pd(II)(Ar)(X) + (5-Phenylthiazol-2-yl)B(OH)₂ | [L₂Pd(Ar)(5-Phenylthiazol-2-yl)]‡ | L₂Pd(II)(Ar)(5-Phenylthiazol-2-yl) + XB(OH)₂ | 15 - 25 | -10 to -15 |
| Reductive Elimination | L₂Pd(II)(Ar)(5-Phenylthiazol-2-yl) | [Ar-(5-Phenylthiazol-2-yl)]‡---PdL₂ | Ar-(5-Phenylthiazol-2-yl) + Pd(0)L₂ | 5 - 10 | -20 to -30 |
Elucidating Reaction Pathways of Derivatization
Beyond cross-coupling reactions, this compound can undergo various derivatization reactions. Computational studies are instrumental in elucidating the complex reaction pathways, identifying key intermediates, and predicting the regioselectivity and stereoselectivity of these transformations.
For instance, the derivatization of the thiazole ring or the phenyl group can lead to a diverse range of novel compounds with potential applications in medicinal chemistry and materials science. Theoretical calculations can explore different reaction coordinates to map out the potential energy surface. This allows for the identification of the most favorable reaction pathway, which corresponds to the path of minimum energy.
A generalized scheme for the computational elucidation of a hypothetical derivatization reaction of this compound is outlined below. This process would typically involve the following computational steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to connect a transition state to its corresponding reactants and products, thereby confirming the proposed reaction pathway.
The insights gained from these computational studies can guide experimental efforts by suggesting optimal reaction conditions and predicting potential side products.
| Reaction Stage | Species | Computational Method (Example) | Key Findings |
|---|---|---|---|
| Reactant Complex | This compound + Reagent | DFT (B3LYP/6-31G) | Initial binding energies and orientation. |
| Transition State 1 | [Intermediate_TS1]‡ | DFT (B3LYP/6-31G) | Energy barrier for the first step, bond breaking/formation details. |
| Intermediate | Reaction Intermediate | DFT (B3LYP/6-31G) | Structure and stability of the intermediate. |
| Transition State 2 | [Product_TS2]‡ | DFT (B3LYP/6-31G) | Energy barrier for the second step. |
| Product Complex | Derivatized Product | DFT (B3LYP/6-31G*) | Final product stability and overall reaction thermodynamics. |
Future Directions and Emerging Research Avenues for 5 Phenylthiazol 2 Yl Boronic Acid
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For (5-phenylthiazol-2-yl)boronic acid, research is shifting away from traditional batch syntheses, which can be resource-intensive, towards greener alternatives.
One promising approach is the adoption of flow chemistry . This technique involves performing reactions in a continuously flowing stream within a network of tubes. A key advantage is the ability to achieve bromine-lithium exchange reactions followed by borylation while effectively suppressing common side reactions like protonation. mdpi.com This method not only improves yield and purity but also enhances safety and scalability. Direct boronylation of the phenyl-thiazole core, an atom-economy method using catalysts like iridium or rhodium, represents another sustainable pathway that minimizes waste by directly functionalizing C-H bonds. mdpi.com Furthermore, the drive to reduce the environmental footprint in drug discovery is pushing for the integration of synthesis and screening, a paradigm that favors on-the-fly, miniaturized synthetic protocols that are inherently less wasteful. nih.govrug.nl
Exploration of Underutilized Reactivity Modes
While the Suzuki coupling is the hallmark reaction of boronic acids, their reactivity is far more diverse. Future research will increasingly focus on exploring these underutilized reaction modes to construct novel molecular architectures from this compound.
Key emerging areas include:
Asymmetric 1,4-Additions: Palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to conjugated enones is a powerful method for creating stereocenters. nih.govbeilstein-journals.org This reaction allows for the formation of chiral molecules that are valuable in medicinal chemistry and natural product synthesis. beilstein-journals.org Applying this to this compound could yield a new class of chiral compounds with potential biological activities.
Additions to Aldehydes: The ruthenium-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes presents a direct route to chiral aryl alkyl alcohols. nih.gov These products are important intermediates for fine chemicals and pharmaceuticals. nih.gov This method offers a significant expansion of the synthetic toolbox for derivatizing the this compound scaffold.
Organocatalyzed Cross-Coupling: Moving beyond transition metals, organocatalysis offers new possibilities. For instance, thioether-catalyzed cross-coupling reactions between arylboronic acids and allyl halides have been reported, providing a metal-free alternative for C(sp³)–C(sp²) bond formation. researchgate.net
These alternative reactivities allow for the creation of more complex and diverse molecular structures, moving beyond the planar biaryl compounds typically generated via Suzuki couplings.
Advanced Applications in Supramolecular Chemistry and Materials Science
The boronic acid functional group is an exceptionally versatile tool for the construction of advanced materials and supramolecular assemblies. Its ability to form reversible covalent bonds with diols and engage in specific hydrogen bonding patterns makes it a prime candidate for creating "smart" materials.
Future applications for this compound in this domain include:
Stimuli-Responsive Materials: Arylboronic acids are key components in materials that respond to external stimuli like pH changes, the presence of reactive oxygen species (ROS), or specific biomolecules (e.g., sugars). rsc.org This is due to the dynamic nature of boronate ester bonds, which can form and break reversibly. rsc.org This allows for the design of drug delivery systems that release their payload under specific physiological conditions or self-healing hydrogels.
Supramolecular Polymers: The boronic acid group can act as a recognition site, directing the self-assembly of small molecules into larger, ordered structures. researchgate.net By pairing this compound with complementary molecules, it is possible to create novel supramolecular polymers and gels with tailored properties for applications ranging from tissue engineering to bio-sensing. nih.govuni-mainz.de The phenyl-thiazole unit itself can contribute to the stability and function of these assemblies through aromatic interactions.
The integration of the unique electronic and structural properties of the phenyl-thiazole moiety with the dynamic nature of the boronic acid group paves the way for a new generation of functional materials. nih.gov
Integration in Automated Synthesis and High-Throughput Screening Platforms
The acceleration of drug discovery and materials development increasingly relies on automation and high-throughput methodologies. This compound and its derivatives are well-suited for integration into these modern platforms.
Automated Synthesis: Researchers have developed automated platforms capable of performing iterative cross-coupling reactions, enabling the rapid synthesis of small molecule libraries from building blocks like boronic acids and their protected forms (e.g., TIDA boronates). chemrxiv.org Such systems drastically reduce the time required for synthesis, allowing for the rapid exploration of chemical space around the this compound core. chemrxiv.orgresearchgate.net
High-Throughput Screening (HTS): A major bottleneck in drug discovery is the purification of large compound libraries before screening. nih.gov Emerging strategies involve the on-the-fly synthesis of compound libraries in miniaturized formats (e.g., 1536-well plates) followed by in-situ screening of the unpurified reaction mixtures. nih.govrug.nl This approach, which combines automated synthesis with rapid screening techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST), can quickly identify promising hit compounds for further development. rug.nl
By leveraging these automated platforms, researchers can synthesize and test vast libraries of derivatives based on this compound, significantly accelerating the pace of discovery for new therapeutics and functional materials. nih.gov
Q & A
What synthetic strategies are employed for (5-Phenylthiazol-2-yl)boronic acid, and how are reaction conditions optimized?
Basic Research Question
Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of the thiazole ring with boronic acid groups. Critical parameters include catalyst selection (e.g., Pd-based catalysts), solvent polarity, and temperature control to minimize side reactions like protodeboronation. For example, highlights optimization steps for rhodamine boronic acid synthesis, including adjusting reaction time and purification via HPLC . For thiazole derivatives, introducing boronic acid at the 2-position may require protection/deprotection strategies to preserve ring stability.
Which analytical techniques are essential for characterizing this compound, particularly addressing boroxine formation?
Basic Research Question
Nuclear magnetic resonance (NMR, especially B NMR) confirms boronic acid identity, while LC-MS/MS ensures purity and quantifies trace impurities (e.g., genotoxic boronic acids as in ) . Mass spectrometry (MALDI-MS) is effective but requires derivatization (e.g., using 2,5-dihydroxybenzoic acid) to prevent boroxine trimerization, which complicates spectral interpretation . emphasizes esterification with diols (e.g., pinacol) to stabilize boronic acids for reliable MS analysis.
How is the anticancer activity of this compound evaluated in vitro?
Basic Research Question
Standard assays include cell viability tests (e.g., MTT assay) on cancer cell lines (e.g., glioblastoma, HCT-116) and mechanistic studies like tubulin polymerization inhibition (IC determination) . details protocols for testing boronic acid arylidene heterocycles, where compounds are incubated with cells for 24–72 hours, followed by viability measurement via fluorescence or absorbance. Dose-response curves and comparison to positive controls (e.g., combretastatin A-4) are critical for validating potency .
How do structural modifications to the thiazole ring influence biological activity and binding kinetics?
Advanced Research Question
Structure-activity relationships (SAR) are explored by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and testing their activity. demonstrates that replacing hydroxyl groups with boronic acid in stilbenes enhances tubulin inhibition, suggesting electronic effects modulate target binding . Computational tools (e.g., molecular docking) predict interactions with biological targets, while kinetic studies (stopped-flow fluorescence, as in ) measure binding rates (k/k) to diol-containing biomolecules .
What computational approaches guide the rational design of boronic acid-based therapeutics?
Advanced Research Question
Data-driven methods, such as principal component analysis (PCA) and k-means clustering, map chemical diversity to select optimal boronic acid scaffolds () . Quantum mechanical calculations (e.g., DFT) model boronic acid-diol interactions, while molecular dynamics simulations predict binding stability. highlights substrate mimicry and bioisostere replacement (e.g., boronic acids as carbonyl surrogates) to enhance pharmacokinetics .
How are binding kinetics between this compound and biological targets quantified?
Advanced Research Question
Stopped-flow fluorescence () rapidly mixes boronic acid with diol-containing targets (e.g., glycoproteins), monitoring fluorescence changes to calculate k and equilibrium constants . Surface plasmon resonance (SPR) provides real-time kinetic data for immobilized targets. For intracellular targets, Förster resonance energy transfer (FRET)-based probes track binding dynamics in live cells.
What methodologies address challenges in detecting boronic acid derivatives via mass spectrometry?
Advanced Research Question
Derivatization protocols, such as on-plate esterification with 2,5-dihydroxybenzoic acid (DHB), prevent boroxine formation and enhance MALDI-MS signal () . For LC-MS/MS, underivatized boronic acids are analyzed using triple quadrupole systems in MRM mode, with optimized ionization parameters (e.g., ESI-negative mode) to improve sensitivity .
How can boronic acid-diol interactions be exploited in biosensor design for biomedical applications?
Advanced Research Question
Biosensors leverage reversible boronate ester formation for glucose detection () or bacterial identification ( ) . For example, polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) undergo solubility changes upon glucose binding, enabling paper-based microfluidic sensors. Fluorescence quenching/enhancement mechanisms ( ) are tailored using aryl boronic acids with conjugated fluorophores .
What in silico strategies predict mutagenicity or toxicity of boronic acid impurities?
Advanced Research Question
Computational structure-activity relationship (SAR) tools (e.g., DEREK, Toxtree) identify mutagenic alerts (e.g., boronic acid motifs). describes LC-MS/MS methods to quantify impurities like carboxy phenyl boronic acid at <1 ppm levels, validated per ICH guidelines . High-throughput toxicity screening using in vitro models (e.g., Ames test) complements computational predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
